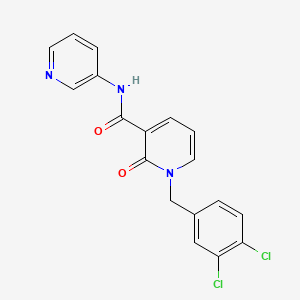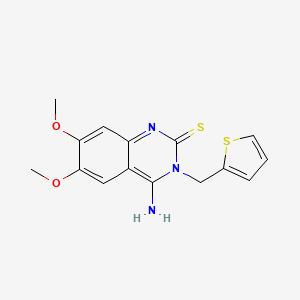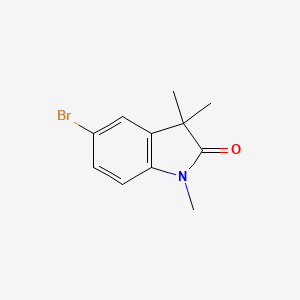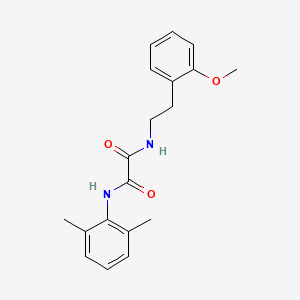![molecular formula C17H24N6 B2362432 4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2380094-86-8](/img/structure/B2362432.png)
4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine-based molecules, which are known for their diverse biological activities. The synthesis method of this compound involves several steps, and it requires expertise in organic chemistry.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves the inhibition of kinase activity. By inhibiting the activity of kinases such as PI3Kα, mTOR, and DNA-PK, this compound can disrupt the signaling pathways that promote cell growth and survival. This disruption can lead to the induction of apoptosis, which is the programmed cell death of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory activity against kinases. By inhibiting kinase activity, this compound can affect various cellular processes, such as cell growth, proliferation, and survival. These effects can lead to the induction of apoptosis, which is the programmed cell death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine in lab experiments are primarily related to its potent inhibitory activity against kinases. This compound can be used to study the role of kinases in various cellular processes, such as cell growth, proliferation, and survival. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research on 4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine. One potential direction is to explore its therapeutic potential for the treatment of cancer. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Another future direction is to investigate its potential as a tool compound for studying the role of kinases in various cellular processes. This compound can be used to develop new kinase inhibitors with improved efficacy and selectivity.
Métodos De Síntesis
The synthesis of 4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves the reaction of tert-butyl 4-amino-2,6-dimethylpyrimidine-5-carboxylate with 4-(2-chloroethyl)morpholine hydrochloride, followed by the reaction with 4-(2-methylpyrimidin-4-yl)piperazine. The final compound is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against several kinases, including PI3Kα, mTOR, and DNA-PK. These kinases are involved in various cellular processes, such as cell growth, proliferation, and survival, making them attractive targets for cancer therapy.
Propiedades
IUPAC Name |
4-tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-13-18-6-5-15(21-13)22-7-9-23(10-8-22)16-11-14(17(2,3)4)19-12-20-16/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJFVZNSYQGYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

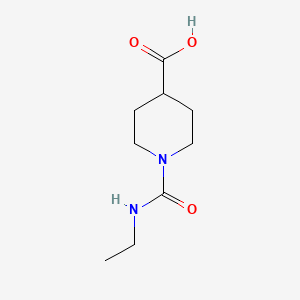
![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone](/img/structure/B2362351.png)
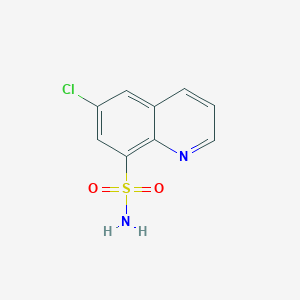

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide](/img/structure/B2362356.png)
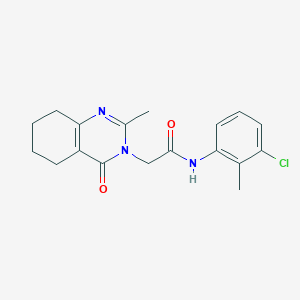
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
![3-Methoxy-N-methyl-N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2362362.png)
